N'-(1-isopropyl-1H-pyrazol-5-yl)-N-methylfuran-2-carboximidamide
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Overview
Description
N’-(1-isopropyl-1H-pyrazol-5-yl)-N-methylfuran-2-carboximidamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, an isopropyl group, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-isopropyl-1H-pyrazol-5-yl)-N-methylfuran-2-carboximidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation of the pyrazole ring using isopropyl halides in the presence of a base such as potassium carbonate.
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Coupling of the Pyrazole and Furan Rings: The final step involves coupling the pyrazole and furan rings through a condensation reaction with an appropriate carboximidamide precursor, often using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of N’-(1-isopropyl-1H-pyrazol-5-yl)-N-methylfuran-2-carboximidamide may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.
Automation and Continuous Flow Chemistry: Implementing automated systems and continuous flow reactors to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(1-isopropyl-1H-pyrazol-5-yl)-N-methylfuran-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboximidamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or furan rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of pyrazole oxides or furan oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted pyrazoles and furans.
Scientific Research Applications
N’-(1-isopropyl-1H-pyrazol-5-yl)-N-methylfuran-2-carboximidamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which N’-(1-isopropyl-1H-pyrazol-5-yl)-N-methylfuran-2-carboximidamide exerts its effects involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
N’-(1-isopropyl-1H-pyrazol-5-yl)-N-methylbenzenecarboximidamide: Similar structure but with a benzene ring instead of a furan ring.
N-(1-isopropyl-1H-pyrazol-5-yl)benzenesulfonamide: Contains a sulfonamide group instead of a carboximidamide group.
Uniqueness
N’-(1-isopropyl-1H-pyrazol-5-yl)-N-methylfuran-2-carboximidamide is unique due to the presence of both a pyrazole and a furan ring, which may confer distinct chemical and biological properties compared to its analogs. The combination of these rings can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)furan-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-9(2)16-11(6-7-14-16)15-12(13-3)10-5-4-8-17-10/h4-9H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMKLNJWWFUWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=NC)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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